N-(3,4-dichlorophenyl)-2-fluorobenzamide N-(3,4-dichlorophenyl)-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 313952-50-0
VCID: VC21409120
InChI: InChI=1S/C13H8Cl2FNO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Molecular Formula: C13H8Cl2FNO
Molecular Weight: 284.11g/mol

N-(3,4-dichlorophenyl)-2-fluorobenzamide

CAS No.: 313952-50-0

Cat. No.: VC21409120

Molecular Formula: C13H8Cl2FNO

Molecular Weight: 284.11g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-2-fluorobenzamide - 313952-50-0

Specification

CAS No. 313952-50-0
Molecular Formula C13H8Cl2FNO
Molecular Weight 284.11g/mol
IUPAC Name N-(3,4-dichlorophenyl)-2-fluorobenzamide
Standard InChI InChI=1S/C13H8Cl2FNO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18)
Standard InChI Key ZALBFUKNKIBJLW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F

Introduction

N-(3,4-dichlorophenyl)-2-fluorobenzamide is a halogenated aromatic compound that has garnered significant attention in both medicinal chemistry and materials science. This compound features a dichlorophenyl group and a fluorobenzamide moiety, contributing to its unique chemical properties and potential applications. It is classified as an aromatic amide due to the presence of an amide functional group attached to an aromatic ring .

Synthesis and Chemical Transformations

The synthesis of N-(3,4-dichlorophenyl)-2-fluorobenzamide typically involves the condensation of 3,4-dichloroaniline with 2-fluorobenzoyl chloride. This reaction ensures the formation of the desired product with specific functional groups that enhance its chemical reactivity and biological activity.

Synthesis StepsDescription
1. Preparation of Reactants3,4-Dichloroaniline and 2-fluorobenzoyl chloride are prepared.
2. Condensation ReactionThe two reactants undergo a condensation reaction to form N-(3,4-dichlorophenyl)-2-fluorobenzamide.

Biological Activity and Applications

N-(3,4-dichlorophenyl)-2-fluorobenzamide is hypothesized to interact with specific biological targets, potentially inhibiting enzyme activity or altering metabolic pathways. This interaction may lead to changes in cellular function and contribute to its biological effects.

Potential ApplicationsDescription
Medicinal ChemistryPotential therapeutic agent due to its interaction with biological targets.
Materials ScienceUnique chemical properties make it suitable for various materials applications.

Research Findings and Future Directions

Research on N-(3,4-dichlorophenyl)-2-fluorobenzamide highlights its significance in both academic research and practical applications. Further studies are needed to fully explore its biological activity and potential therapeutic uses .

Research FocusDescription
Biological ActivityInvestigating its interaction with enzymes or receptors.
Therapeutic PotentialExploring its use as a therapeutic agent in various medical fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator